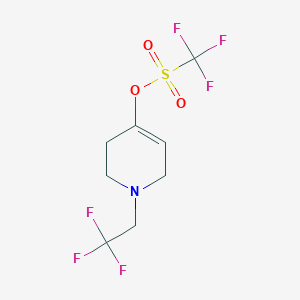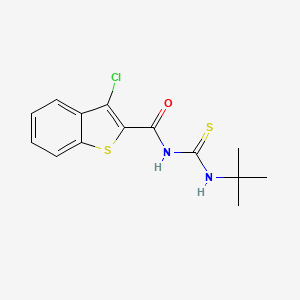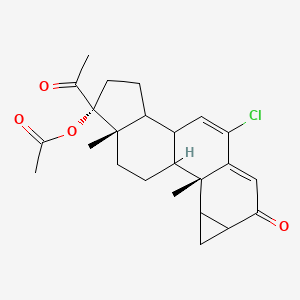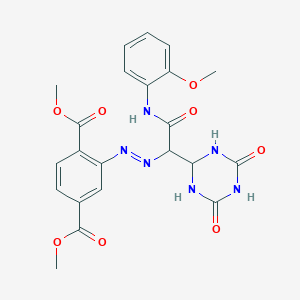![molecular formula C20H20N2O5S B14801195 (9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH CAS No. 1443324-12-6](/img/structure/B14801195.png)
(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is a compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH typically involves the protection of the amino acid cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, making the process efficient and scalable. The use of solid-phase synthesis techniques allows for the rapid assembly of peptide chains with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Piperidine in DMF or DCM.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free cysteine.
Substitution: Free amino group of cysteine for further peptide coupling.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based therapeutics.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Wirkmechanismus
The primary function of (9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptide chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-Fluoren-9-yl)methoxy]carbonyl Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
(9H-Fluoren-9-yl)methoxy]carbonyl Alanine: Similar in function but with different side chain properties.
(9H-Fluoren-9-yl)methoxy]carbonyl Lysine: Used for peptides requiring lysine residues.
Uniqueness
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is unique due to the presence of the thiol group in cysteine, which can form disulfide bonds. This property is essential for the formation of the tertiary and quaternary structures of proteins, making it a valuable tool in peptide and protein chemistry .
Eigenschaften
CAS-Nummer |
1443324-12-6 |
|---|---|
Molekularformel |
C20H20N2O5S |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
(2R)-3-(2-amino-2-oxoethyl)sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O5S/c21-18(23)11-28-10-17(19(24)25)22-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 |
InChI-Schlüssel |
NAKVFAQHYDUSNZ-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)

![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)


![(1S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B14801136.png)

![2-methyl-N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14801144.png)
![5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine](/img/structure/B14801156.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
![5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B14801172.png)

